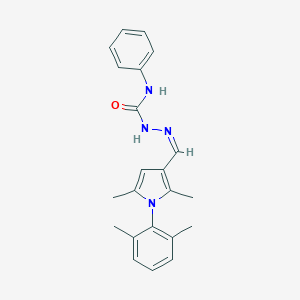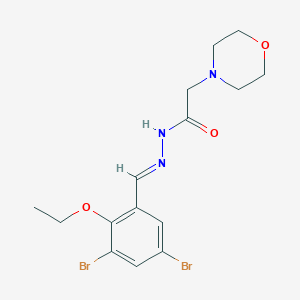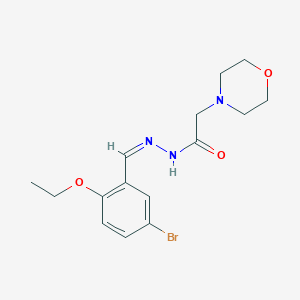![molecular formula C20H12BrClN2O3 B302308 N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide](/img/structure/B302308.png)
N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide is a synthetic compound that has gained significant attention in scientific research due to its potential application in medicine. The compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments have been studied extensively.
Mecanismo De Acción
The mechanism of action of N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide varies depending on its application. In cancer treatment, the compound induces apoptosis by activating caspase-3 and caspase-9, which are enzymes involved in the programmed cell death pathway. The compound also inhibits angiogenesis by inhibiting the activity of vascular endothelial growth factor (VEGF). In diabetes treatment, the compound inhibits the activity of alpha-glucosidase, an enzyme involved in the breakdown of carbohydrates, leading to a decrease in blood glucose levels. In Alzheimer's disease treatment, the compound inhibits the formation of beta-amyloid plaques by inhibiting the activity of beta-secretase, an enzyme involved in the production of beta-amyloid.
Biochemical and Physiological Effects:
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has various biochemical and physiological effects depending on its application. In cancer treatment, the compound inhibits the growth of cancer cells and induces apoptosis. In diabetes treatment, the compound reduces blood glucose levels. In Alzheimer's disease treatment, the compound inhibits the formation of beta-amyloid plaques.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has several advantages and limitations for lab experiments. One advantage is its potential application in medicine for the treatment of various diseases. Another advantage is its ability to inhibit the growth of cancer cells and induce apoptosis. One limitation is the need for further studies to determine its efficacy and safety in humans.
Direcciones Futuras
For N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide include further studies to determine its efficacy and safety in humans. Other future directions include the development of more efficient synthesis methods and the investigation of its potential application in the treatment of other diseases. Additionally, the compound's potential as a diagnostic tool in cancer treatment should be explored further.
Métodos De Síntesis
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide can be synthesized using various methods, including the reaction of 2-hydroxybenzophenone with 3-bromo-5-chloro-2,4-pentanedione in the presence of ammonium acetate and acetic acid. The reaction mixture is then refluxed, and the resulting product is purified using column chromatography. Another method involves the reaction of 2-hydroxybenzophenone with 3-bromo-5-chloro-2,4-pentanedione in the presence of ethanol and piperidine, followed by purification using recrystallization.
Aplicaciones Científicas De Investigación
N-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide has been extensively studied for its potential application in medicine. The compound has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease. In cancer treatment, the compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In diabetes treatment, the compound has been shown to reduce blood glucose levels by inhibiting the activity of alpha-glucosidase. In Alzheimer's disease treatment, the compound has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease.
Propiedades
Nombre del producto |
N'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
|---|---|
Fórmula molecular |
C20H12BrClN2O3 |
Peso molecular |
443.7 g/mol |
Nombre IUPAC |
N//'-[(E)-(3-bromo-5-chloro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]benzo[e][1]benzofuran-2-carbohydrazide |
InChI |
InChI=1S/C20H12BrClN2O3/c21-13-7-12(19(25)16(22)8-13)10-23-24-20(26)18-9-15-14-4-2-1-3-11(14)5-6-17(15)27-18/h1-10,23H,(H,24,26)/b12-10+ |
Clave InChI |
GHIIVQPVZYULPE-ZRDIBKRKSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NN/C=C/4\C=C(C=C(C4=O)Cl)Br |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C=C(C4=O)Cl)Br |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NNC=C4C=C(C=C(C4=O)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-4-nitrobenzohydrazide](/img/structure/B302226.png)
![methyl 4-chloro-3-(5-{(E)-[2-(4-nitrophenyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302227.png)
![2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]oxy}-N'-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}acetohydrazide](/img/structure/B302228.png)
![methyl 4-chloro-3-{5-[(E)-{2-[(4-chlorophenyl)carbonyl]hydrazinylidene}methyl]furan-2-yl}benzoate](/img/structure/B302231.png)
![Methyl 4-chloro-3-(5-{2-[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]carbohydrazonoyl}-2-furyl)benzoate](/img/structure/B302233.png)

![2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde N-phenylsemicarbazone](/img/structure/B302235.png)
![Methyl 3-{5-[2-(3-bromobenzoyl)carbohydrazonoyl]-2-furyl}-4-chlorobenzoate](/img/structure/B302236.png)
![Methyl 2-chloro-4-[5-(2-phenylcarbohydrazonoyl)-2-furyl]benzoate](/img/structure/B302237.png)

![Ethyl {2-bromo-6-methoxy-4-[2-(4-morpholinylacetyl)carbohydrazonoyl]phenoxy}acetate](/img/structure/B302242.png)

![N'-(2-fluorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302247.png)
![N'-(3-chlorobenzylidene)naphtho[2,1-b]furan-2-carbohydrazide](/img/structure/B302248.png)